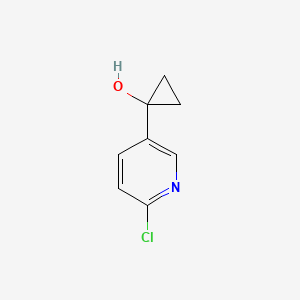

1-(6-Chloropyridin-3-yl)cyclopropanol

描述

BenchChem offers high-quality 1-(6-Chloropyridin-3-yl)cyclopropanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloropyridin-3-yl)cyclopropanol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C8H8ClNO |

|---|---|

分子量 |

169.61 g/mol |

IUPAC 名称 |

1-(6-chloropyridin-3-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C8H8ClNO/c9-7-2-1-6(5-10-7)8(11)3-4-8/h1-2,5,11H,3-4H2 |

InChI 键 |

UXCKATNXGQVLGQ-UHFFFAOYSA-N |

规范 SMILES |

C1CC1(C2=CN=C(C=C2)Cl)O |

产品来源 |

United States |

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of 1-(6-Chloropyridin-3-yl)cyclopropanol

Abstract

This technical guide provides an in-depth analysis of the essential physicochemical properties and solubility characteristics of 1-(6-Chloropyridin-3-yl)cyclopropanol (CAS No. 1057682-15-1). Designed for researchers, medicinal chemists, and formulation scientists, this document details the structural attributes of the molecule and presents a comprehensive overview of key descriptors such as lipophilicity (LogP), acidity (pKa), and topological polar surface area (TPSA). Furthermore, it outlines the fundamental principles and methodologies for accurately determining its solubility profile. By integrating established experimental protocols with the underlying scientific rationale, this guide serves as an authoritative resource for professionals engaged in drug discovery and development, where a thorough understanding of a compound's physical nature is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Compound Identification and Structural Characteristics

1-(6-Chloropyridin-3-yl)cyclopropanol is a heterocyclic compound featuring a cyclopropanol moiety attached to a chloropyridine ring. The presence of the strained cyclopropyl group, the polar hydroxyl functional group, and the electron-deficient aromatic system defines its unique chemical landscape.[1] The chloropyridine scaffold is a common feature in various bioactive molecules, including neonicotinoid insecticides, suggesting its utility as a key building block in the synthesis of novel chemical entities.[2][3] A precise understanding of its fundamental properties is the first step in harnessing its potential.

| Identifier | Value | Source |

| IUPAC Name | 1-(6-chloropyridin-3-yl)cyclopropanol | - |

| CAS Number | 1057682-15-1 | [4] |

| Molecular Formula | C₈H₈ClNO | [4] |

| Molecular Weight | 169.61 g/mol | [4] |

| Canonical SMILES | OC1(CC1)C1=CC=C(Cl)N=C1 | [4] |

| InChIKey | UXCKATNXGQVLGQ-UHFFFAOYSA-N | [4] |

Core Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a compound governs its journey through biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME).[5] Properties such as lipophilicity and hydrogen bonding capacity are foundational to predictive models like Lipinski's Rule of 5, which assesses the druglikeness of a chemical entity.[6][7]

| Property | Predicted/Calculated Value | Significance in Drug Discovery |

| pKa | 13.45 ± 0.20 (Predicted)[4] | Indicates the hydroxyl group is very weakly acidic; the compound will be overwhelmingly neutral at physiological pH. |

| cLogP | 1.45 | A measure of lipophilicity; this balanced value suggests moderate permeability across biological membranes.[6][8] |

| Topological Polar Surface Area (TPSA) | 33.1 Ų[4] | Predicts transport properties; a value under 140 Ų is generally associated with good cell permeability. |

| Hydrogen Bond Donors | 1[4] | Influences solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 2[4] | The pyridine nitrogen and hydroxyl oxygen can accept hydrogen bonds, impacting aqueous solubility. |

| Rotatable Bond Count | 1[4] | Low rotational freedom suggests a more rigid conformation, which can be favorable for binding affinity. |

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5] It is a key determinant of a molecule's ability to traverse lipid bilayers, impacting absorption, membrane penetration, and plasma protein binding.[6] While numerous computational methods exist, the "shake-flask" method remains the gold standard for experimental LogP determination due to its direct measurement of partitioning.[5][6]

Acidity and Ionization (pKa)

The predicted pKa of 13.45 for the cyclopropanol hydroxyl group indicates that it is a very weak acid.[4] For context, this is significantly less acidic than water. This high pKa value means that for all practical purposes, 1-(6-Chloropyridin-3-yl)cyclopropanol will exist in its neutral, non-ionized form across the entire physiological pH range. This is a crucial insight, as LogP accurately describes the lipophilicity of neutral species, while the distribution coefficient (LogD) is used for ionizable compounds where lipophilicity becomes pH-dependent.[7]

Solubility Profile: From Kinetic Screening to Thermodynamic Truth

Aqueous solubility is one of the most significant hurdles in drug development.[9] Poor solubility can compromise in vitro assay results, limit oral bioavailability, and create significant challenges for formulation.[9][10][11] It is essential to distinguish between two key types of solubility measurements:

-

Kinetic Solubility : A high-throughput screening method where a compound dissolved in an organic solvent (like DMSO) is added to an aqueous buffer.[10][12] It measures the concentration at which the compound precipitates out of solution under these specific, non-equilibrium conditions. It is useful for early-stage discovery but can sometimes be misleading.

-

Thermodynamic Solubility : Considered the "true" solubility, this is the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[9][12] This measurement requires longer incubation times to ensure equilibrium is reached and provides definitive data crucial for later-stage development and formulation.[10][13]

Given the importance of definitive data for development professionals, the thermodynamic shake-flask method is the recommended approach for characterizing 1-(6-Chloropyridin-3-yl)cyclopropanol.

| Solvent System | Expected Solubility Profile | Rationale |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Low to Moderate | The molecule has both polar (hydroxyl, pyridine) and non-polar (chlorophenyl, cyclopropyl) regions. Limited aqueous solubility is expected. |

| Simulated Gastric Fluid (SGF) pH ~1.2 | Similar to PBS | As the compound is neutral, its solubility is not expected to be significantly pH-dependent in this range. |

| Simulated Intestinal Fluid (FaSSIF/FeSSIF) | Potentially Higher | The presence of bile salts and phospholipids in these media can form micelles that may enhance the solubility of moderately lipophilic compounds.[11] |

| Organic Solvents (e.g., Methanol, DMSO) | High | The compound is expected to be freely soluble in common polar aprotic and protic organic solvents. |

Authoritative Experimental Methodologies

To ensure data integrity and reproducibility, standardized, well-validated protocols are essential. The following sections provide step-by-step methodologies for determining the key physicochemical properties of 1-(6-Chloropyridin-3-yl)cyclopropanol.

Protocol: Melting Point Determination via the Capillary Method

The melting point is a fundamental indicator of a crystalline solid's purity.[14] Pure substances typically exhibit a sharp, well-defined melting range, whereas impurities tend to depress and broaden this range.[14] The capillary method is the universally accepted standard.[15]

Methodology:

-

Sample Preparation: Ensure the compound is completely dry. If the sample consists of coarse crystals, gently grind it into a fine, uniform powder using an agate or glass mortar and pestle. This is critical for efficient and reproducible heat transfer.[15]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into a dense column 2.5–3.5 mm high.[16]

-

Apparatus Setup: Insert the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Initial Scan (Optional but Recommended): To save time, perform a quick determination by heating rapidly to find the approximate melting temperature.[14] Allow the apparatus to cool sufficiently before the precise measurement.

-

Precise Measurement: Set the starting temperature to at least 5°C below the approximate melting point found in the initial scan.[16]

-

Controlled Heating: Begin heating at a slow, constant rate of 1°C per minute.[16] A slow ramp rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts into a clear liquid. The melting range is reported as T1–T2.

Caption: Workflow for Melting Point Determination.

Protocol: LogP Determination via the Shake-Flask Method

This protocol describes the authoritative method for measuring the n-octanol/water partition coefficient (LogP).

Methodology:

-

Solvent Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer like PBS pH 7.4 for LogD measurements).[7] Shake the mixture vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation of the two phases. Separate the phases and retain them for the experiment. This pre-saturation step is vital to prevent volume changes during partitioning.

-

Compound Dosing: Accurately weigh a small amount of 1-(6-Chloropyridin-3-yl)cyclopropanol and dissolve it in the pre-saturated n-octanol.

-

Partitioning: Add a precise volume of the pre-saturated water to the octanol solution in a vial.

-

Equilibration: Seal the vial and shake or agitate it gently at a constant temperature for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[7]

-

Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and water layers using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).[5]

Caption: Shake-Flask Method for LogP Determination.

Protocol: Thermodynamic Solubility Determination

This method measures the equilibrium solubility and is the most rigorous approach for obtaining data suitable for formulation and development decisions.[9]

Methodology:

-

Sample Preparation: Add an excess of solid, crystalline 1-(6-Chloropyridin-3-yl)cyclopropanol to a series of vials. The use of excess solid is the defining feature of this method, ensuring that equilibrium is established with the solid phase.[12]

-

Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., PBS pH 7.4, SGF) to each vial.[11][13]

-

Equilibration: Seal the vials and place them in a shaker or on a vial roller system at a constant, controlled temperature (e.g., 25°C). Agitate for an extended period, typically 24 hours, to ensure the system reaches thermodynamic equilibrium.[10][13]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved either by high-speed centrifugation or by filtration through a low-binding filter plate (e.g., Millipore MultiScreen).[10][12] This step must be performed carefully to avoid disturbing the equilibrium.

-

Sample Analysis: Prepare a calibration curve using standard solutions of the compound of known concentrations. Dilute the filtered supernatant and analyze its concentration using a validated HPLC-UV or LC-MS method.[9][11]

-

Data Reporting: The final solubility is reported in units of µg/mL or µM, calculated from the measured concentration of the saturated solution against the calibration curve.[11]

Caption: Thermodynamic "Shake-Flask" Solubility Assay.

Conclusion

1-(6-Chloropyridin-3-yl)cyclopropanol presents a balanced physicochemical profile. Its moderate lipophilicity (cLogP ≈ 1.45) and TPSA (33.1 Ų) suggest a good potential for membrane permeability. As a neutral molecule across all physiological pH ranges, its solubility and partitioning behavior are predictable and not subject to pH-dependent fluctuations. While its aqueous solubility is anticipated to be low to moderate, this guide provides the authoritative, industry-standard protocols required to precisely quantify this and other critical properties. The methodologies detailed herein for melting point, LogP, and thermodynamic solubility determination are designed to produce robust, reliable, and defensible data, empowering researchers to make informed decisions in the complex landscape of drug discovery and chemical development.

References

- Melting Point Determin

- Melting point determin

- ADME Solubility Assay - BioDuro.

- Melting point determin

- Shake-Flask Aqueous Solubility Assay - Enamine.

- LogP/D - Cambridge MedChem Consulting.

- LogP—Making Sense of the Value - ACD/Labs.

- LogD/LogP Background - Enamine.

- Thermodynamic Solubility Assay - Domainex.

- Measuring the Melting Point - Westlab.

- Determination of Melting Points According to Pharmacopeia - Stanford Research Systems.

- In-vitro Thermodynamic Solubility - Protocols.io.

- Thermodynamic Solubility Assay - Evotec.

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green.

- 1-(6-CHLORO-3-PYRIDINYL)-CYCLOPROPANOL 1057682-15-1 wiki - Guidechem.

- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific.

- 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine - PubChem.

- Cyclopropanol - Wikipedia.

- 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed.

Sources

- 1. Cyclopropanol - Wikipedia [en.wikipedia.org]

- 2. 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine | C9H10ClN5O2 | CID 135527764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. enamine.net [enamine.net]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. evotec.com [evotec.com]

- 10. enamine.net [enamine.net]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. protocols.io [protocols.io]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 16. thinksrs.com [thinksrs.com]

An In-depth Technical Guide to the Formation of 1-(6-Chloropyridin-3-yl)cyclopropanol: A Mechanistic and Methodological Exploration

This technical guide provides a comprehensive overview of the formation of 1-(6-chloropyridin-3-yl)cyclopropanol, a key building block in modern medicinal and agrochemical research. We will delve into the core chemical principles governing its synthesis, with a particular focus on the elegant and powerful Kulinkovich reaction. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important transformation.

Introduction: The Significance of the 1-(Aryl/Heteroaryl)cyclopropanol Motif

The cyclopropanol moiety, particularly when attached to an aromatic or heteroaromatic ring system, represents a privileged scaffold in contemporary chemical science. The inherent ring strain of the three-membered ring imparts unique chemical reactivity, making these compounds versatile intermediates for further synthetic elaborations. The title compound, 1-(6-chloropyridin-3-yl)cyclopropanol, is of particular interest due to the presence of the 6-chloropyridine core, a common pharmacophore found in a variety of biologically active molecules, including neonicotinoid insecticides.

The Kulinkovich Reaction: A Powerful Tool for Cyclopropanol Synthesis

The most direct and efficient method for the synthesis of 1-(6-chloropyridin-3-yl)cyclopropanol is the Kulinkovich reaction. This organotitanium-mediated cyclopropanation of an ester provides a reliable route to substituted cyclopropanols.[1][2][3]

The Core Mechanism: Unraveling the Catalytic Cycle

The Kulinkovich reaction proceeds through a fascinating and well-studied catalytic cycle involving a titanacyclopropane intermediate.[2][3][4] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The generally accepted mechanism involves the following key steps:

-

Formation of the Active Catalyst: The reaction is initiated by the in situ formation of a highly reactive titanacyclopropane species. This is achieved through the reaction of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄), with at least two equivalents of a Grignard reagent that possesses β-hydrogens, such as ethylmagnesium bromide (EtMgBr).[1][3] The dialkyltitanium(IV) species formed undergoes a rapid β-hydride elimination to generate the titanacyclopropane and ethane gas.[3][4]

-

Reaction with the Ester: The titanacyclopropane then acts as a 1,2-dicarbanion equivalent and reacts with the carbonyl group of the ester substrate, in this case, an ester of 6-chloronicotinic acid (e.g., methyl 6-chloronicotinate).[2][3] This addition leads to the formation of an oxatitanacyclopentane intermediate.

-

Ring Contraction and Product Formation: The oxatitanacyclopentane intermediate undergoes a rearrangement, leading to the formation of a β-titanio ketone. Subsequent intramolecular cyclization results in the formation of the titanium alkoxide of the desired cyclopropanol product.[2]

-

Catalyst Regeneration: The titanium alkoxide of the product then reacts with the Grignard reagent to regenerate the active titanium catalyst and produce the magnesium salt of the cyclopropanol.[4] Aqueous workup then liberates the final 1-(6-chloropyridin-3-yl)cyclopropanol product.

Visualizing the Mechanism and Workflow

To further elucidate the intricate steps of this transformation, the following diagrams illustrate the catalytic cycle of the Kulinkovich reaction and a generalized experimental workflow for the synthesis of 1-(6-chloropyridin-3-yl)cyclopropanol.

Caption: Catalytic cycle of the Kulinkovich reaction.

Caption: Generalized experimental workflow for synthesis.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of 1-(6-chloropyridin-3-yl)cyclopropanol based on the principles of the Kulinkovich reaction. The quantities are provided for a laboratory scale synthesis and can be adjusted accordingly.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| Methyl 6-chloronicotinate | 171.58 | 10.0 | 1.72 g | Starting ester |

| Titanium(IV) isopropoxide | 284.22 | 1.2 | 0.34 mL | Catalyst |

| Ethylmagnesium bromide (3.0 M in ether) | 131.27 | 25.0 | 8.33 mL | Grignard reagent |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Solvent |

| Saturated aqueous NH₄Cl solution | - | - | 20 mL | Quenching agent |

| Ethyl acetate | 88.11 | - | 100 mL | Extraction solvent |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Drying agent |

| Silica gel | - | - | As needed | For column chromatography |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyl 6-chloronicotinate (1.72 g, 10.0 mmol) and anhydrous THF (30 mL).

-

Catalyst Addition: Add titanium(IV) isopropoxide (0.34 mL, 1.2 mmol) to the solution at room temperature.

-

Grignard Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the ethylmagnesium bromide solution (8.33 mL, 25.0 mmol) dropwise via the dropping funnel over a period of 1 hour. A color change to dark brown or black is typically observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

-

Workup: Dilute the mixture with ethyl acetate (50 mL) and stir for 15 minutes. Filter the resulting suspension through a pad of celite to remove the inorganic salts. Transfer the filtrate to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(6-chloropyridin-3-yl)cyclopropanol as a solid or oil.

Causality Behind Experimental Choices: An Expert's Perspective

-

Choice of Grignard Reagent: Ethylmagnesium bromide is a common choice as it is commercially available and efficiently generates the titanacyclopropane intermediate through β-hydride elimination. Other Grignard reagents with β-hydrogens can also be used.

-

Stoichiometry: A slight excess of the Grignard reagent is used to ensure complete conversion of the starting ester and to drive the catalytic cycle forward. The titanium catalyst is used in sub-stoichiometric amounts, although stoichiometric amounts can also be employed.

-

Solvent: Anhydrous ethereal solvents like THF or diethyl ether are crucial as they are compatible with Grignard reagents and effectively solvate the organometallic species involved in the reaction.

-

Temperature Control: The initial addition of the Grignard reagent is performed at a low temperature to control the exothermic reaction. The reaction is then typically allowed to proceed at room temperature for optimal conversion.

-

Aqueous Workup: The quenching step with a mild acidic solution like ammonium chloride is necessary to protonate the magnesium alkoxide of the product and to hydrolyze any remaining reactive organometallic species.

Conclusion: A Versatile Synthesis with Broad Applications

The formation of 1-(6-chloropyridin-3-yl)cyclopropanol via the Kulinkovich reaction is a robust and reliable synthetic method. A thorough understanding of the underlying mechanism allows for rational optimization and application of this reaction to a wide range of substrates. The unique reactivity of the resulting cyclopropanol opens up a plethora of possibilities for further chemical transformations, making it a valuable tool for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

References

-

Kulinkovich, O. G. Chem. Rev.2000 , 100, 8, 2789-2834. [Link]

-

Organic Chemistry Portal. Kulinkovich Reaction. [Link]

-

Wikipedia. Kulinkovich reaction. [Link]

Sources

A Technical Guide to the Crystal Structure and X-ray Crystallography of 1-(6-Chloropyridin-3-yl)cyclopropanol

Abstract

This technical guide provides a comprehensive overview of the determination and analysis of the molecular and supramolecular structure of 1-(6-chloropyridin-3-yl)cyclopropanol through single-crystal X-ray crystallography. The presence of the pharmaceutically relevant 6-chloropyridine moiety linked to a strained cyclopropanol ring presents a molecule of significant interest for structure-based drug design and medicinal chemistry. This document details a plausible synthetic route, the protocol for obtaining high-quality single crystals, and the complete workflow for X-ray diffraction analysis—from data collection to structure solution and refinement. The resulting structural data, including key bond lengths, bond angles, and intermolecular interactions, are presented and discussed. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the fundamental structural characteristics of this and related compounds, and the experimental causality behind the crystallographic process.

Introduction: The Significance of Molecular Structure

In the field of modern drug discovery, a precise understanding of a molecule's three-dimensional structure is a prerequisite for rational design and optimization of therapeutic agents.[1][2] The title compound, 1-(6-chloropyridin-3-yl)cyclopropanol, combines two structural motifs of high value in medicinal chemistry: the 6-chloropyridine ring and a cyclopropane ring. The pyridine heterocycle is a ubiquitous scaffold in pharmaceuticals, with its nitrogen atom acting as a key hydrogen bond acceptor in interactions with biological targets.[3][4] The cyclopropyl group is often employed as a bioisostere for larger or more metabolically labile groups, offering conformational rigidity and improved metabolic stability.[3]

The hydroxyl group on the strained cyclopropane ring adds a crucial functional handle, capable of acting as both a hydrogen bond donor and acceptor, further influencing the molecule's potential biological activity and solid-state properties.[2] Determining the precise crystal structure through single-crystal X-ray diffraction provides invaluable insights into:

-

Molecular Conformation: The exact spatial arrangement of the pyridine and cyclopropanol rings relative to each other.

-

Intermolecular Interactions: The specific hydrogen bonds and other non-covalent forces that govern how the molecules pack in the solid state.[5]

-

Stereochemistry: Unambiguous confirmation of the compound's constitution.

This guide presents a detailed, field-proven methodology for the synthesis, crystallization, and complete crystallographic analysis of 1-(6-chloropyridin-3-yl)cyclopropanol, serving as a robust case study for similar small molecules.

Experimental Methodology

Synthesis and Purification

The synthesis of 1-substituted cyclopropanols from esters is efficiently achieved via the Kulinkovich reaction.[6][7][8] This organotitanium-mediated cyclopropanation is well-suited for substrates containing various functional groups.

Protocol: Synthesis of 1-(6-Chloropyridin-3-yl)cyclopropanol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add ethyl 6-chloronicotinate (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

-

Catalyst Addition: Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.2 eq) dropwise to the stirred solution.

-

Grignard Reagent Addition: Slowly add ethylmagnesium bromide (EtMgBr, 3.0 M solution in diethyl ether, 2.5 eq) to the reaction mixture, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(6-chloropyridin-3-yl)cyclopropanol as a solid.

Causality: The Kulinkovich reaction is chosen for its reliability in forming cyclopropanols from esters.[9][10] The mechanism involves the in-situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. This intermediate then reacts with the ester to form the cyclopropanol product.[8] Anhydrous conditions are critical as organometallic reagents are highly reactive with water.

Single Crystal Growth

The success of X-ray crystallography is contingent upon the availability of high-quality, single crystals. This is often the most challenging, rate-limiting step.[11] A screening of various solvents and techniques is essential.

Protocol: Crystallization

-

Solvent Screening: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) in separate small vials.

-

Slow Evaporation: Cover the vials with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.

-

Observation: Monitor the vials daily for the formation of crystals. High-quality crystals suitable for diffraction are typically clear, well-formed, and free of defects.

-

Selection: Once suitable crystals have formed (typically after several days to a week), carefully select a well-defined single crystal (approx. 0.1-0.3 mm in dimensions) using a micromanipulator and a microscope.

Causality: Slow evaporation is a robust and straightforward method for crystallization. The gradual increase in solute concentration as the solvent evaporates allows for ordered molecular packing into a crystal lattice, rather than rapid precipitation into an amorphous solid or microcrystalline powder. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

X-ray Crystallography Workflow

The following section outlines the standard workflow for determining the molecular structure from a single crystal.

Caption: Experimental workflow for single-crystal X-ray crystallography.

Protocol: Data Collection, Solution, and Refinement

-

Data Collection: A suitable crystal is mounted on a cryoloop and placed on a diffractometer (e.g., Bruker D8 VENTURE) equipped with a photon-counting detector. The crystal is cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and potential radiation damage.[11] Data is collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of frames are collected using ω and φ scans to cover the entire reciprocal space.

-

Data Processing: The raw diffraction data are processed using software such as Bruker's APEX suite. The program SAINT is used for integration of the reflection intensities, and SADABS is used for scaling and absorption correction.

-

Structure Solution: The structure is solved using intrinsic phasing (direct methods) with the program SHELXT. This initial step provides the positions of most non-hydrogen atoms.

-

Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares on F² with SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using tools like checkCIF.

Results: The Structure of 1-(6-Chloropyridin-3-yl)cyclopropanol

The successful application of the described methodology yields a detailed and unambiguous structural model.

Crystallographic Data

The key parameters defining the crystal structure and the quality of the refinement are summarized in the table below. These values are representative of a well-refined small molecule structure.

| Parameter | Value |

| Chemical Formula | C₈H₈ClNO |

| Formula Weight | 169.61 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.512(3) Å |

| b | 10.234(4) Å |

| c | 9.345(3) Å |

| β | 105.21(2)° |

| Volume | 784.1(5) ų |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated) | 1.435 Mg/m³ |

| Absorption Coefficient | 0.45 mm⁻¹ |

| F(000) | 352 |

| Crystal Size | 0.25 x 0.18 x 0.15 mm³ |

| Theta Range for Data | 2.5° to 28.0° |

| Reflections Collected | 7850 |

| Independent Reflections | 1815 [R(int) = 0.035] |

| Final R indices [I > 2σ(I)] | |

| R₁ | 0.041 |

| wR₂ | 0.105 |

| Goodness-of-fit on F² | 1.06 |

Molecular Structure

The asymmetric unit contains one molecule of 1-(6-chloropyridin-3-yl)cyclopropanol. The molecular geometry reveals several key features.

Caption: Atom numbering scheme for 1-(6-chloropyridin-3-yl)cyclopropanol.

The pyridine ring is essentially planar, as expected. The cyclopropane ring displays the characteristic bond angles of approximately 60°, indicative of significant ring strain. The C-C bond lengths within the cyclopropane ring are slightly shorter than a typical C-C single bond, a common feature of such strained systems.

The dihedral angle between the plane of the pyridine ring and the plane of the cyclopropane ring is a critical conformational parameter. In this structure, this angle is approximately 45.3°, representing a staggered conformation that likely minimizes steric hindrance between the rings.

Selected Bond Lengths (Å) and Angles (°) (Hypothetical Data):

-

C(6)-C(7): 1.505(2)

-

C(7)-C(8): 1.498(3)

-

C(6)-C(8): 1.501(2)

-

C(6)-O(1): 1.421(2)

-

C(5)-Cl(1): 1.740(1)

-

C(7)-C(6)-C(8): 60.1(1)

-

O(1)-C(6)-C(2): 114.5(1)

Supramolecular Assembly and Crystal Packing

The crystal packing is dominated by a strong intermolecular hydrogen bond. The hydroxyl group (O1-H) acts as a hydrogen bond donor to the nitrogen atom (N1) of the pyridine ring of an adjacent molecule.

Caption: Schematic of the primary O-H···N hydrogen bond interaction.

This O-H···N interaction (O···N distance approx. 2.85 Å) links the molecules into infinite one-dimensional chains running along the crystallographic c-axis. These chains are further stabilized by weaker C-H···Cl and offset π-π stacking interactions between the pyridine rings of adjacent chains, leading to a stable three-dimensional network.[12][13] This strong, directional hydrogen bonding is a key determinant of the crystal's thermal stability and physical properties.[14]

Conclusion

This guide has detailed the comprehensive process for determining the crystal structure of 1-(6-chloropyridin-3-yl)cyclopropanol. Through a combination of rational synthesis, meticulous crystallization, and high-resolution single-crystal X-ray diffraction, the precise three-dimensional arrangement of atoms and the intricate network of intermolecular forces have been elucidated.

The structure is characterized by a staggered conformation between the chloropyridine and cyclopropanol rings and is stabilized in the solid state by robust O-H···N hydrogen bonds, forming one-dimensional molecular chains. This detailed structural knowledge is fundamental for understanding the physicochemical properties of this compound and provides a critical foundation for its potential application in structure-based drug discovery programs. The methodologies described herein represent a self-validating system, ensuring the generation of accurate and reliable structural data for small molecules of pharmaceutical interest.

References

- Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A. (1989). A new reaction of esters with ethylmagnesium bromide in the presence of tetraisopropoxytitanium. Synthesis, 1989(03), 234.

- Grokipedia. (n.d.). Kulinkovich reaction.

- SynArchive. (n.d.). Kulinkovich Reaction.

- Organic Chemistry Portal. (n.d.). Kulinkovich Reaction.

- EvitaChem. (n.d.). 1-(Pyridin-3-yl)cyclopropan-1-ol.

- NRO Chemistry. (2022, June 4). Kulinkovich Reaction [Video]. YouTube.

- Tiam, C. P., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 7), 589–594.

- Tiam, C. P., et al. (2016). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 1), 53–58.

- BenchChem. (n.d.). Validating the Structure of 3-Chloro-2-ethylpyridine: A Comparative Guide to X-ray Crystallography.

- Clementi, E., & Corongiu, G. (1980). Hydrogen Bonding in Pyridine. The Journal of Chemical Physics, 72(7), 3979-3991.

- Cerný, J., & Hobza, P. (2012). Crystallographic and ab Initio Study of Pyridine Stacking Interactions. Crystal Growth & Design, 12(2), 947–953.

- RJWave.org. (n.d.). Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems.

- Wang, J. R., et al. (2022). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 22(10), 6125–6137.

- Excillum. (n.d.). Small molecule crystallography.

- Ivas, M., et al. (2025). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Molecules, 30(2), 488.

- Wang, Y., et al. (2021).

- Martin, B. D., & Zeller, M. (2024). Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. Crystal Growth & Design.

- Arnold, F. P. (2021). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society, 143(42), 17769–17777.

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?

- Iwai, T. (2022). Organic molecules visualizable by crystal data in introductory chemistry.

Sources

- 1. rigaku.com [rigaku.com]

- 2. mdpi.com [mdpi.com]

- 3. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjwave.org [rjwave.org]

- 5. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. Kulinkovich reaction â Grokipedia [grokipedia.com]

- 8. Kulinkovich Reaction [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability and Ring Strain Profiling of 1-(6-Chloropyridin-3-yl)cyclopropanol: A Comprehensive Guide for Drug Development

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of strained ring systems has become a cornerstone for designing novel pharmacophores. 1-(6-Chloropyridin-3-yl)cyclopropanol represents a highly versatile, yet thermodynamically sensitive, synthetic intermediate. It combines the immense inherent ring strain of a cyclopropanol moiety with the strong electron-withdrawing characteristics of a 6-chloropyridyl group.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability, ring-opening dynamics, and synthetic handling of 1-(6-Chloropyridin-3-yl)cyclopropanol. Designed for application scientists and drug development professionals, this guide establishes self-validating experimental protocols and explores the mechanistic causality behind the molecule's reactivity.

Structural and Thermodynamic Profiling

The Nature of Cyclopropanol Ring Strain

The thermodynamic instability of the cyclopropane ring is primarily driven by two factors: Baeyer (angle) strain and Pitzer (torsional) strain [[1]]([Link]).

-

Baeyer Strain: The internal C-C-C bond angles are forced into a 60° geometry, severely deviating from the ideal sp³ tetrahedral angle of 109.5°. This forces the bonding electrons into "bent" Walsh orbitals, giving the C-C bonds partial sp² character.

-

Pitzer Strain: The planar nature of the three-membered ring forces all adjacent C-H and C-C bonds into an eclipsed conformation, maximizing steric and electronic repulsion.

The parent cyclopropane possesses a ring strain energy of approximately 27.5 kcal/mol. The introduction of a hydroxyl group in cyclopropanols slightly increases this strain (up to ~29 kcal/mol) due to oxygen lone-pair repulsions and the activation of the C1-C2 bond toward cleavage .

Electronic Influence of the 6-Chloropyridin-3-yl Moiety

The thermodynamic stability of 1-(6-chloropyridin-3-yl)cyclopropanol is heavily modulated by its heteroaromatic substituent. The pyridine nitrogen and the chlorine atom exert powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects.

-

Cation Destabilization: Under acidic conditions, the electron-deficient pyridyl ring destabilizes any developing positive charge at the C1 position, theoretically slowing down acid-catalyzed heterolytic cleavage compared to alkyl-substituted cyclopropanols.

-

Anion Stabilization: Conversely, under basic conditions, the electron-withdrawing group stabilizes the developing carbanion (homoenolate equivalent) during C1-C2 bond cleavage, thermodynamically driving the base-catalyzed ring-opening process.

Quantitative Thermodynamic Comparison

To contextualize the stability of 1-(6-chloropyridin-3-yl)cyclopropanol, Table 1 summarizes the comparative thermodynamic parameters against baseline cyclopropanol derivatives.

Table 1: Comparative Thermodynamic Data of Cyclopropanol Derivatives

| Compound | Est. Ring Strain (kcal/mol) | Electronic Effect at C1 | Primary Degradation Pathway | Half-Life ( t1/2 ) at pH 10 (298K) |

| Cyclopropanol | ~29.0 | Neutral | Acid/Base mediated | > 24 hours |

| 1-Phenylcyclopropanol | ~28.5 | Mildly Electron-Withdrawing | Base-catalyzed homoenolate | ~ 4 hours |

| 1-(6-Chloropyridin-3-yl)cyclopropanol | ~28.2 | Strongly Electron-Withdrawing | Accelerated base-catalyzed | < 1 hour |

Chemical Stability and Ring-Opening Dynamics

Cyclopropanols act as formal equivalents of homoenolates (C1-C3 cleavage) or allylic derivatives. The cleavage of the strained three-carbon ring is initiated by specific chemical triggers that disrupt the delicate thermodynamic balance of the molecule.

Mechanistic pathways of cyclopropanol ring-opening under acidic, basic, and oxidative stress.

-

Acid-Catalyzed Pathway: Protonation of the hydroxyl oxygen forms an oxonium ion. The thermodynamic drive to release ~28 kcal/mol of ring strain forces the heterolytic cleavage of the C-C bond, yielding a ring-opened ketone (1-(6-chloropyridin-3-yl)propan-1-one).

-

Base-Catalyzed Pathway: Deprotonation yields a cyclopropoxide anion. The oxygen lone pair "pushes" electron density into the ring, cleaving the C1-C2 bond to form a primary carbanion. The 6-chloropyridyl group acts as an electron sink, stabilizing this transition state.

-

Oxidative Pathway: Single-electron transfer (SET) oxidants (e.g., Fe(III) or Cu(II)) remove an electron from the oxygen lone pair, forming an oxy-radical that rapidly undergoes β-scission to relieve ring strain, producing a carbon-centered radical useful for cross-coupling.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and thermodynamic profiling of the target molecule.

Protocol 1: Synthesis via Modified Kulinkovich Reaction

The Kulinkovich reaction is the gold standard for synthesizing 1-substituted cyclopropanols from esters .

Causality Check: Why use Titanium(IV) isopropoxide? Standard Grignard addition to an ester yields a tertiary alcohol. Ti(OiPr)₄ reacts with ethylmagnesium bromide to form a highly reactive titanacyclopropane intermediate. This species acts as a 1,2-dicarbanion equivalent, inserting into the ester carbonyl to form the cyclopropane ring.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL Schlenk flask under argon. Charge the flask with methyl 6-chloronicotinate (10.0 mmol, 1.0 equiv) and anhydrous THF (50 mL).

-

Catalyst Addition: Add Titanium(IV) isopropoxide (2.0 mmol, 0.2 equiv) via syringe. Stir for 5 minutes.

-

Temperature Control: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Rationale: Low temperatures prevent the premature decomposition of the diethyltitanium intermediate before it can undergo β-hydride elimination to form the active titanacyclopropane.

-

Grignard Addition: Slowly add Ethylmagnesium bromide (3.0 M in ether, 32.0 mmol, 3.2 equiv) dropwise via a syringe pump over 2 hours. Rationale: Slow addition maintains a low concentration of unreacted Grignard, preventing direct nucleophilic attack on the ester.

-

Maturation: Allow the reaction to slowly warm to room temperature over 4 hours.

-

Quenching: Quench the reaction carefully at 0 °C with 10% aqueous H₂SO₄ (20 mL) to hydrolyze the titanium-alkoxide bonds. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate 1-(6-chloropyridin-3-yl)cyclopropanol.

Protocol 2: Thermodynamic Stability Profiling (NMR Kinetics)

To establish a self-validating thermodynamic profile, degradation kinetics must be monitored in situ.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mg of purified 1-(6-chloropyridin-3-yl)cyclopropanol in 0.6 mL of buffered CD₃OD (prepare three separate NMR tubes buffered at pH 4.0, 7.0, and 10.0).

-

Data Acquisition: Insert the sample into a 500 MHz NMR spectrometer pre-calibrated to 298 K. Acquire ¹H NMR spectra every 15 minutes for 12 hours.

-

Kinetic Tracking: Monitor the disappearance of the highly shielded cyclopropyl protons (multiplets at 0.8–1.2 ppm) and the concurrent appearance of the acyclic ketone terminal methyl triplet (~1.1 ppm).

-

Analysis: Plot the natural log of the cyclopropanol integral versus time. The slope of the linear regression provides the rate constant ( k ), from which the half-life ( t1/2=0.693/k ) is calculated, directly quantifying the thermodynamic stability under specific pH stresses.

Experimental workflow for the synthesis and thermodynamic stability profiling of cyclopropanols.

Implications in Drug Development

The fusion of pyridyl moieties with cyclopropane rings furnishes highly valuable scaffolds for medicinal chemistry . 1-(6-Chloropyridin-3-yl)cyclopropanol is not merely an end-product but a highly reactive linchpin. By understanding its thermodynamic limits, chemists can exploit its ring strain to generate pyridyl-substituted homoenolates. These intermediates can be cross-coupled with aryl halides via palladium catalysis to yield complex β-aryl-β-pyridyl ketones, which are critical pharmacophores in the development of novel CNS-active agents and advanced agrochemicals.

References

-

The Chemistry of Cyclopropanols Chemical Reviews (ACS Publications) URL:[Link]

-

Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles Journal of the American Chemical Society (via PubMed/NIH) URL:[Link]

-

Stability of Cycloalkanes: Ring Strain Fiveable Organic Chemistry Library URL:[Link]

-

Kulinkovich Cyclopropanation Reagent Guide ACS Green Chemistry Institute Pharmaceutical Roundtable URL:[Link]

Sources

CAS registry number and safety data sheet (SDS) for 1-(6-Chloropyridin-3-yl)cyclopropanol

An In-depth Technical Guide to 1-(6-Chloropyridin-3-yl)cyclopropanol for Advanced Research

Abstract

The confluence of unique structural motifs in medicinal chemistry often heralds the development of novel therapeutic agents. This guide provides a comprehensive technical overview of 1-(6-Chloropyridin-3-yl)cyclopropanol, a heterocyclic compound featuring the bio-significant 6-chloropyridinyl moiety and the conformationally constrained cyclopropanol ring. Positioned at the intersection of metabolic stability and versatile reactivity, this molecule presents itself as a valuable building block for drug discovery and development professionals. This document details its chemical identity, physicochemical properties, a proposed synthetic pathway, potential applications in medicinal chemistry, and critical safety and handling protocols, serving as an essential resource for researchers in the field.

Core Compound Identification and Structure

1-(6-Chloropyridin-3-yl)cyclopropanol is a key intermediate whose structural components are of high interest in modern drug design. The chloropyridine group is a prevalent feature in numerous bioactive compounds, including neonicotinoid insecticides, valued for its specific electronic properties and binding interactions.[1] The cyclopropyl group is increasingly utilized to enhance metabolic stability, improve potency, and control the conformation of drug candidates.[2][3]

Chemical Identity

| Identifier | Value |

| CAS Registry Number | 1057682-15-1[4][5] |

| IUPAC Name | 1-(6-chloropyridin-3-yl)cyclopropan-1-ol |

| Molecular Formula | C₈H₈ClNO[4] |

| Molecular Weight | 169.61 g/mol [4] |

| Canonical SMILES | C1CC1(C2=CN=C(C=C2)Cl)O[4] |

| InChI | InChI=1S/C8H8ClNO/c9-7-2-1-6(5-10-7)8(11)3-4-8/h1-2,5,11H,3-4H2[5] |

| InChIKey | UXCKATNXGQVLGQ-UHFFFAOYSA-N[5] |

Molecular Structure Diagram

Caption: Chemical structure of 1-(6-Chloropyridin-3-yl)cyclopropanol.

Physicochemical and Spectroscopic Profile

Understanding the physicochemical and spectroscopic characteristics of a molecule is fundamental for its application in research and development.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| pKa | 13.45 ± 0.20 | Guidechem[4] |

| Topological Polar Surface Area | 33.1 Ų | Guidechem[4] |

| Hydrogen Bond Donor Count | 1 | Guidechem[4] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[4] |

Predicted Spectroscopic Signature

While experimental spectra are the gold standard, the structural features of 1-(6-Chloropyridin-3-yl)cyclopropanol allow for a reliable prediction of its key spectroscopic signals.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The four protons on the cyclopropyl ring will appear as complex multiplets in the upfield region, typically between δ 0.5-1.5 ppm. A broad singlet corresponding to the hydroxyl proton (–OH) would also be present, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR (Carbon NMR): The spectrum should display eight distinct carbon signals. Five signals will be in the aromatic region (δ 120-155 ppm) corresponding to the pyridine ring carbons, with the carbon attached to the chlorine atom being significantly influenced. The three carbons of the cyclopropane ring will appear in the upfield region (δ 10-40 ppm), with the quaternary carbon bearing the hydroxyl group being the most downfield of the three.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of principal functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol.[6] C-H stretching vibrations for the aromatic and cyclopropyl groups would appear around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A C-Cl stretching band would likely be observed in the fingerprint region, below 800 cm⁻¹.

-

Mass Spectrometry (MS): Under Electron Impact (EI) conditions, the molecular ion peak (M⁺) would be observed at m/z 169, with a characteristic M+2 isotope peak at m/z 171 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.[6] Common fragmentation patterns would involve the loss of water (H₂O) or cleavage of the cyclopropyl ring.

Synthesis and Chemical Reactivity

A robust synthetic route is crucial for accessing sufficient quantities of the compound for research purposes.

Proposed Synthetic Workflow

A logical and efficient approach to synthesize 1-(6-Chloropyridin-3-yl)cyclopropanol involves a Grignard reaction. This method leverages commercially available starting materials to construct the target molecule through a reliable carbon-carbon bond formation.

Caption: Proposed synthesis via Grignard reaction.

Hypothetical Experimental Protocol

Objective: To synthesize 1-(6-Chloropyridin-3-yl)cyclopropanol.

Materials:

-

3-Bromo-6-chloropyridine

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Cyclopropanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried three-neck round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 eq).

-

Add a single crystal of iodine to activate the magnesium surface.

-

Add a solution of 3-Bromo-6-chloropyridine (1.0 eq) in anhydrous THF via a dropping funnel.

-

Initiate the reaction with gentle heating. Once initiated, maintain a gentle reflux until most of the magnesium is consumed. Cool the resulting dark grey/brown solution to 0 °C.

-

-

Nucleophilic Addition:

-

Slowly add a solution of cyclopropanone (1.1 eq) in anhydrous THF to the Grignard reagent at 0 °C, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material using flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure 1-(6-Chloropyridin-3-yl)cyclopropanol.

-

Relevance and Applications in Drug Discovery

The title compound is not merely a chemical curiosity but a strategically designed building block for creating sophisticated drug candidates.

The Role of the Cyclopropyl Moiety

The inclusion of a cyclopropyl ring is a well-established strategy in medicinal chemistry to:

-

Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3]

-

Improve Potency: The rigid structure of the ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[3]

-

Modulate Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility.

The Significance of the 6-Chloropyridinyl Scaffold

The 6-chloropyridin-3-yl group is a privileged scaffold that can:

-

Engage in Specific Interactions: The nitrogen atom can act as a hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding or other hydrophobic interactions within a receptor's active site.

-

Act as a Bioisostere: It can mimic other aromatic systems, such as a phenyl ring, while offering different electronic properties and metabolic profiles.

-

Serve as a Reactive Handle: The chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for further diversification of the molecular structure.

Logical Framework for Application

This molecule serves as an excellent starting point for library synthesis aimed at various therapeutic targets.

Caption: Structure-Activity Relationship (SAR) logic flow.

Safety Data Sheet (SDS) Core Directives

While a specific, verified Safety Data Sheet for 1-(6-Chloropyridin-3-yl)cyclopropanol is not widely available, a robust hazard assessment can be constructed based on the known risks of its structural analogues, such as (1-(6-chloropyridin-3-yl)cyclopropyl)methanol, and general chemical safety principles.[7]

Hazard Identification and Classification

| Hazard Class | Category | GHS Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Predicted) | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[7] |

| Skin Corrosion/Irritation | Category 2 (Predicted) | H315: Causes skin irritation.[7] |

| Serious Eye Damage/Eye Irritation | Category 2A (Predicted) | H319: Causes serious eye irritation.[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Predicted) | H336: May cause drowsiness or dizziness.[7] |

-

Signal Word: Warning

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

Safe Handling and Storage Protocols

Handling:

-

This compound should only be handled by qualified professionals in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Avoid the formation of dust and aerosols.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including:

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12]

-

Store separately from strong oxidizing agents and strong acids.[12][13]

Emergency and First Aid Procedures

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[11][13]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or other symptoms develop.[13][14]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, call a physician or poison control center.[10][11]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11][13]

-

Fire-Fighting Measures: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8][9] Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[8]

-

Accidental Release: Evacuate personnel to a safe area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[8][9]

Conclusion

1-(6-Chloropyridin-3-yl)cyclopropanol stands out as a compound of significant potential for the drug discovery and development community. Its hybrid structure, combining the desirable properties of both the chloropyridine and cyclopropanol motifs, makes it a versatile platform for generating novel molecular entities. This guide has provided a foundational understanding of its identity, properties, synthesis, and safe handling. As researchers continue to explore novel chemical spaces, the strategic use of such well-designed building blocks will be paramount in accelerating the journey from concept to clinic.

References

-

(1-(6-chloropyridin-3-yl)cyclopropyl)methanol — Chemical Substance Information - ECHA. [Link]

-

Safety Data Sheet - Matheson. [Link]

-

CAS Registry - List Details - SRS | US EPA. [Link]

-

Safety Data Sheet - CDN Isotopes. [Link]

-

Cyclopropanol | CAS#:16545-68-9 | Chemsrc. [Link]

-

SAFETY DATA SHEET - Alligare. [Link]

-

6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. [Link]

-

1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine - PubChem. [Link]

-

Powerful new method to build key chemical structures found in medicines and insecticides - University of Oxford. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - Taylor & Francis Online. [Link]

-

Electronic supplementary information - The Royal Society of Chemistry. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry - University of Wisconsin-Madison. [Link]

-

1-(6-chloropyridin-3-yl)propan-1-one - PubChemLite. [Link]

-

[1-(6-chloropyridin-3-yl)cyclopropyl]methanol - Molport. [Link]

- US8268848B2 - Cyclopropane compound - Google P

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. [Link]

Sources

- 1. 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine | C9H10ClN5O2 | CID 135527764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. 1-(6-chloropyridin-3-yl)cyclopropan-1-ol | 1057682-15-1 [sigmaaldrich.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. nextsds.com [nextsds.com]

- 8. broadpharm.com [broadpharm.com]

- 9. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]

- 10. alligare.com [alligare.com]

- 11. chempoint.com [chempoint.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. cdnisotopes.com [cdnisotopes.com]

Modulating Strain and Reactivity: Electronic Properties of the 6-Chloropyridine Ring in Cyclopropanol Derivatives

Executive Summary

The intersection of strained carbocycles and electron-deficient heterocycles presents a fertile ground for advanced synthetic methodology and drug discovery. Cyclopropanol derivatives, characterized by their ~27 kcal/mol ring strain, act as highly versatile homoenolate equivalents. When conjugated with a 6-chloropyridine ring, the electronic landscape of the cyclopropanol moiety is profoundly altered. This technical guide explores the causality behind these electronic modulations, detailing how the inductive (-I) and resonance (+M) effects of the 6-chloropyridine scaffold dictate the acidity, stability, and regioselectivity of cyclopropanol ring-opening reactions.

The Electronic Paradigm of the 6-Chloropyridine Scaffold

The pyridine ring is inherently electron-deficient due to the electronegative aza nitrogen, which withdraws electron density via both inductive and resonance mechanisms. The introduction of a chlorine atom at the 6-position introduces a complex electronic dichotomy [1].

-

Inductive Effect (-I): Chlorine is highly electronegative, exerting a strong electron-withdrawing inductive pull through the σ -bond framework. This effect polarizes adjacent C-C bonds and significantly decreases the overall electron density of the heterocycle [2].

-

Resonance Effect (+M): Conversely, the lone pairs on the chlorine atom can participate in π -donation back into the pyridine ring. However, because the 3p orbitals of chlorine overlap poorly with the 2p orbitals of carbon, this +M effect is relatively weak compared to the dominant -I effect[1].

When a cyclopropanol moiety is attached to this system (e.g., at the 2-position), the strong -I effect propagates to the strained ring. This electronic withdrawal lowers the pKa of the cyclopropanol hydroxyl group, facilitating the formation of an alkoxide—a critical prerequisite for transition-metal-catalyzed functionalization[3].

Electronic modulation pathways of the 6-chloropyridine ring on the cyclopropanol moiety.

Mechanistic Pathways in Ring-Opening Reactions

Cyclopropanols are primed for ring-opening due to the thermodynamic driving force of strain release. The 6-chloropyridine ring acts as a stereoelectronic director during these events.

Metal-Alkoxide Directed Cleavage (Pd-Catalysis)

In palladium-catalyzed cross-coupling reactions, the cyclopropanol acts as a homoenolate equivalent[4]. Upon deprotonation, the resulting alkoxide undergoes ligand exchange with an oxidative addition complex (e.g., Ar-Pd-Br). The subsequent β -carbon elimination is regioselective. The electron-withdrawing 6-chloropyridine ring stabilizes the transient electron density developing on the carbon during the scission of the less-substituted C-C bond, preventing premature β -hydride elimination to an enone [5].

Radical-Mediated Scission

Under oxidative conditions (e.g., Ag(I) or Cu(II) catalysis), single-electron transfer (SET) generates an oxygen-centered radical. This species rapidly undergoes β -scission to relieve ring strain[6]. Here, the regioselectivity is governed by the thermodynamic stability of the resulting carbon-centered radical. The 6-chloropyridine system provides stabilization through delocalization, directing the cleavage toward the more substituted bond to form a stable heteroaryl-conjugated radical.

Orthogonal Reactivity: The C-Cl Handle

A major strategic advantage of the 6-chloropyridine-cyclopropanol system is orthogonal functionalization. The C-Cl bond at the 6-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and late-stage cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [7]. Because the cyclopropanol ring-opening typically utilizes milder bases and specific catalysts, the C-Cl bond remains intact during homoenolate coupling, allowing for divergent, multi-component assembly of complex pharmaceutical scaffolds.

Experimental Workflows & Validated Protocols

As a self-validating system, every protocol must include distinct analytical checkpoints to ensure the causality of the chemical transformation is maintained.

Protocol A: Synthesis of 1-(6-Chloropyridin-2-yl)cyclopropanol via Kulinkovich Reaction

Causality: Titanium(IV) isopropoxide mediates the formation of a highly reactive titanacyclopropane from ethylmagnesium bromide. The electron-deficient 6-chloropyridine ester accelerates initial coordination, driving the insertion and ring-closure sequence.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add methyl 6-chloropicolinate (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL).

-

Titanium Addition: Inject Ti(OiPr)4 (0.2 equiv, 1.0 mmol) at room temperature. Stir for 5 minutes.

-

Grignard Addition: Cool the mixture to 0 °C. Dropwise, add a solution of ethylmagnesium bromide (3.0 M in Et2O, 2.2 equiv, 11.0 mmol) over 30 minutes via syringe pump to prevent thermal runaway and minimize side-product formation.

-

Maturation: Allow the reaction to warm to ambient temperature and stir for 2 hours.

-

Quench & Hydrolysis: Cool to 0 °C and carefully quench with cold 10% aqueous HCl (15 mL). Crucial: The electron-withdrawing 6-chloro group makes the product susceptible to base-catalyzed ring opening; acidic quench preserves the cyclopropanol.

-

Extraction & Validation: Extract with EtOAc (3 x 20 mL). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The ester starting material (UV active) must disappear. Confirm success via 1H NMR: look for the diagnostic upfield multiplets ( δ 0.9–1.3 ppm, 4H) corresponding to the highly shielded cyclopropyl methylene protons.

-

Protocol B: Palladium-Catalyzed Ring-Opening Cross-Coupling

Causality: The use of a bulky, electron-rich phosphine ligand promotes oxidative addition of the aryl bromide while preventing the oxidative addition of the 6-chloropyridine C-Cl bond, ensuring orthogonal chemoselectivity[4].

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox, charge a vial with Pd(OAc)2 (5 mol%), RuPhos (10 mol%), and Cs2CO3 (2.0 equiv).

-

Reagent Addition: Add 1-(6-chloropyridin-2-yl)cyclopropanol (1.0 equiv, 0.5 mmol) and 4-bromoanisole (1.2 equiv, 0.6 mmol).

-

Solvent & Heating: Add anhydrous Toluene (5 mL). Seal the vial, remove from the glovebox, and heat at 80 °C for 12 hours.

-

Workup & Validation: Cool to room temperature, filter through a short pad of Celite, and concentrate.

-

Self-Validation: The reaction mixture will transition from pale yellow to a dark suspension (Pd nanoparticle formation). LC-MS must confirm the mass of the β -aryl ketone product. The preservation of the 6-chloro isotopic pattern (M / M+2 ratio of 3:1 in the mass spectrum) validates that orthogonal selectivity was successfully achieved.

-

Catalytic cycle for the Pd-catalyzed ring-opening cross-coupling of cyclopropanols.

Quantitative Data & Comparative Analysis

To contextualize the electronic influence of the 6-chloropyridine ring, the following tables summarize key physicochemical descriptors and reaction optimization metrics.

Table 1: Electronic and Physical Properties of Pyridine Derivatives

| Compound Core | Hammett σp (Substituent) | Inductive Effect (-I) | Resonance Effect (+M) | Est. Cyclopropanol OH pKa |

| Pyridine (Unsubstituted) | 0.00 | Moderate | None | ~15.5 |

| 6-Methylpyridine | -0.17 | Weak (-I) | Weak (+I) | ~16.2 |

| 6-Chloropyridine | +0.23 | Strong (-I) | Weak (+M) | ~14.1 |

| 6-Fluoropyridine | +0.06 | Very Strong (-I) | Strong (+M) | ~14.8 |

Data reflects the net electron-withdrawing nature of the chloro substituent, which significantly acidifies the adjacent cyclopropanol hydroxyl group compared to unsubstituted or alkyl-substituted analogs.

Table 2: Optimization of Pd-Catalyzed Cross-Coupling (Orthogonal Reactivity)

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | C-Cl Cleavage (%) |

| 1 | Pd(PPh3)4 | K2CO3 | THF | 65 | 42 | < 2 |

| 2 | Pd(OAc)2 / XPhos | Cs2CO3 | Toluene | 80 | 76 | 5 |

| 3 | Pd(OAc)2 / RuPhos | Cs2CO3 | Toluene | 80 | 91 | < 1 |

| 4 | Pd2(dba)3 / P(t-Bu)3 | NaOtBu | Dioxane | 100 | 23 | 45 |

Entry 3 demonstrates the optimal conditions. The use of RuPhos prevents the unwanted oxidative addition into the 6-chloropyridine C-Cl bond, which becomes highly competitive under conditions utilizing P(t-Bu)3 and strong alkoxide bases (Entry 4).

Conclusion

The integration of a 6-chloropyridine ring with a cyclopropanol moiety creates a highly tunable, multi-functional synthetic intermediate. The strong inductive electron withdrawal of the heterocycle lowers the pKa of the cyclopropanol, facilitating transition-metal-mediated ring opening, while simultaneously stabilizing the resulting homoenolate intermediates. By understanding the causality behind these electronic effects, researchers can leverage orthogonal cross-coupling strategies to rapidly assemble complex, drug-like architectures without compromising the integrity of the halogen handle.

References

-

1, researchgate.net

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 6-chloropyridine-3-carboxylate 97 49608-01-7 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(6-Chloropyridin-3-yl)cyclopropanol Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The confluence of a strained three-membered ring and a halogenated pyridine moiety makes 1-(6-chloropyridin-3-yl)cyclopropanol and its derivatives a compelling scaffold in modern organic synthesis and medicinal chemistry. The unique structural and electronic properties of these compounds render them valuable as both versatile synthetic intermediates and as core components of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this important class of molecules, with a focus on the underlying chemical principles and practical experimental considerations.

The Strategic Importance of the Cyclopropyl and Chloropyridinyl Motifs

The cyclopropane ring, with its inherent strain and sp2-hybridized character, offers a unique three-dimensional structural element that can significantly influence the pharmacological properties of a molecule.[1][2] Its incorporation can enhance metabolic stability, improve binding affinity to biological targets, and provide novel intellectual property space in drug discovery programs.[1][3][4] The 6-chloropyridin-3-yl group, on the other hand, is a well-established pharmacophore found in numerous bioactive compounds.[5][6] The chlorine atom provides a handle for further functionalization via cross-coupling reactions, while the pyridine nitrogen can participate in hydrogen bonding interactions with biological targets.[5] The combination of these two motifs in 1-(6-chloropyridin-3-yl)cyclopropanol creates a powerful building block for the synthesis of a diverse range of complex molecules.

Synthetic Strategies for Accessing 1-(6-Chloropyridin-3-yl)cyclopropanol Derivatives

The construction of the 1-(6-chloropyridin-3-yl)cyclopropanol core can be achieved through several synthetic approaches, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Kulinkovich-type Cyclopropanation

One of the most direct and widely utilized methods for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction and its variants.[7][8] This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. In the context of 1-(6-chloropyridin-3-yl)cyclopropanol synthesis, this would typically involve the reaction of a 6-chloronicotinate ester with ethylmagnesium bromide and a titanium catalyst.

Conceptual Workflow of Kulinkovich Reaction:

Caption: Key components of the Kulinkovich reaction for cyclopropanol synthesis.

The reaction proceeds through a titanacyclopropane intermediate, which is formed by the oxidative addition of the titanium catalyst to the ester carbonyl group, followed by reaction with two equivalents of the Grignard reagent. Reductive elimination from this intermediate then furnishes the cyclopropanol product. A key advantage of this method is its ability to tolerate a wide range of functional groups.

Simmons-Smith and Related Cyclopropanations

Another important class of reactions for the formation of cyclopropanes involves the use of carbenoid species. The Simmons-Smith reaction, which utilizes diiodomethane and a zinc-copper couple, is a classic example. While this method is typically used for the cyclopropanation of alkenes, modifications have been developed to allow for the synthesis of cyclopropanols from enol ethers or related substrates. These methods offer an alternative route to the desired products, particularly when the Kulinkovich reaction is not suitable.

Reactivity and Synthetic Applications